The synthesis of Teichomycin A2-5 involves fermentation processes utilizing Actinoplanes teichomyceticus as the producing strain. Various methods have been developed for isolating and purifying this compound from fermentation broths.
One effective method includes:
This process may include additional steps such as using cation exchange resins or synthetic adsorbents for further purification, ensuring a high yield of the desired compound while minimizing contamination from other metabolites .
Teichomycin A2-5 has a complex molecular structure characterized by its glycopeptide core, which consists of a heptapeptide backbone attached to multiple carbohydrate moieties. The molecular formula for Teichomycin A2-5 is , with a molecular weight of approximately 1893.68 g/mol .
The structural features include:
The structural diversity among the teicoplanins arises from variations in their fatty acyl side chains, which influence their solubility and interaction with bacterial targets .
Teichomycin A2-5 undergoes various chemical reactions that are critical for its antibacterial function. The primary reaction mechanism involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, leading to inhibition of cell wall synthesis. This action results in:
Additionally, during its biosynthesis, Teichomycin A2-5 undergoes halogenation reactions catalyzed by specific halogenases that introduce chlorine atoms into its structure, enhancing its antibacterial properties .
Teichomycin A2-5 exerts its antibacterial effects primarily through inhibition of cell wall synthesis in Gram-positive bacteria. The mechanism can be summarized as follows:
This mechanism is similar to that of other glycopeptide antibiotics but is distinguished by the unique structural features of Teichomycin A2-5.
Teichomycin A2-5 exhibits several notable physical and chemical properties:
Key chemical properties include:
These properties influence its pharmacokinetics and efficacy as an antibiotic.
Teichomycin A2-5 has significant applications in scientific research and clinical settings:
Furthermore, ongoing research aims to elucidate additional therapeutic applications and optimize its use in clinical settings .
The production of Teichomycin A2-5 (the active principle of teicoplanin complex) is achieved through controlled fermentation of the actinomycete bacterium Actinoplanes teichomyceticus (ATCC 31121). This wild-type strain possesses a well-defined genetic background, making it suitable for fermentation process optimization and rational strain improvement programs [2] [10]. Early fermentation studies achieved titers of approximately 900 units per milliliter using a medium containing 1% glucose, 1% cotton seed meal, 1% malt extract, and 0.4% yeast extract [10]. Subsequent optimization research has significantly enhanced productivity through media engineering and physiological control:
Nutrient Optimization: Systematic replacement studies identified malt extract (30 g/L) and glucose (10 g/L) as optimal carbon sources, surpassing alternatives like glycerol, mannitol, or soluble starch in supporting antibiotic yields. Soybean meal (15 g/L) and yeast extract (5 g/L) were determined as the most effective nitrogen sources. Calcium carbonate (CaCO₃) concentration was critical, with 6 g/L maximizing titers – removal reduced production by 70% [2].
Precursor Feeding for Congener Modulation: The complex composition of teicoplanin A2 (comprising factors A2-1 to A2-5) is highly sensitive to precursor availability. The distinct fatty acid moieties attached to the glucosamine sugar at residue 4 of the heptapeptide scaffold dictate the specific A2 congener produced:
Scale-Up Parameters: Successful translation from laboratory flasks to industrial-scale bioreactors (up to 5,000 liters) requires precise control of physicochemical parameters. Optimal conditions identified include:
Table 1: Optimization of Fermentation Media Components for Teicoplanin A2 Production by A. teichomyceticus
| Media Component | Optimal Concentration | Function/Impact | Key Finding |
|---|---|---|---|
| Malt Extract | 30 g/L | Complex carbon/nitrogen source | Superior to other carbon sources (e.g., glucose, mannitol, starch) for total A2 production [2] |
| Glucose | 10 g/L | Carbon source | Synergistic effect with malt extract; higher concentrations less beneficial [2] |
| Soybean Meal | 15 g/L | Complex nitrogen source | Best nitrogen source for biomass; essential component [2] |
| Yeast Extract | 5 g/L | Complex nitrogen/vitamin source | Critical for high antibiotic titers; optimal at lower concentration with soybean meal [2] |
| Calcium Carbonate | 6 g/L | pH buffering | Essential for production; omission reduces titer by 70%, lower concentrations suboptimal [2] |
| **Methyl Linoleate/Oleate | Variable* | Fatty acid precursors | Modulate A2 complex composition (A2-1 and A2-3 respectively); often inhibit total yield [2] |
| L-Val/Ile/Leu | Variable* | Branched-chain amino acid precursors for branched fatty acid biosynthesis | Modulate A2 complex composition (A2-2, A2-4, A2-5 respectively); L-Valine less inhibitory to total yield [2] |
*Optimal precursor concentrations vary and require strain-/process-specific optimization.
Teichomycin A2-5 biosynthesis is encoded within a large (≈89 kb) biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus ATCC 31121, housing 49 putative open reading frames (ORFs) [1] [9]. The assembly follows a highly orchestrated sequence:
Table 2: Key Enzymatic Tailoring Steps in Teichomycin A2-5 Biosynthesis
| Tailoring Step | Enzyme Type/Gene | Substrate | Modification Introduced | Location on Molecule |
|---|---|---|---|---|
| Peptide Bond Formation | NRPS (Multi-module) | Activated amino acids | Linear heptapeptide aglycone backbone | Core scaffold |
| Oxidative Cross-linking | Cytochrome P450 (OxyB) | Linear heptapeptide | Aryl-ether bond (Residues 2-4) | Core scaffold |
| Cytochrome P450 (OxyE) | Partially cross-linked peptide | Aryl-ether bond (Residues 1-3) | Core scaffold | |
| Cytochrome P450 (OxyA) | Partially cross-linked peptide | Diaryl bond (Residues 4-6) | Core scaffold | |
| Cytochrome P450 (OxyC) | Partially cross-linked peptide | Biaryl C-C bond (Residues 5-7) | Core scaffold | |
| Halogenation | Halogenase | Tyrosine (position 2), β-Hydroxytyrosine (pos. 6) | Chlorination | Core scaffold (Aromatic rings) |
| Glycosylation I | Glycosyltransferase (ORF10*) | Pseudoaglycone, UDP-GlcNAc | Attachment of N-acetyl-β-D-glucosamine to β-Hydroxytyrosine⁶ | Position 6 |
| Glycosylation II | Glycosyltransferase (ORF1) | Pseudoaglycone, UDP-GlcNAc | Attachment of N-acetyl-β-D-glucosamine to 4-Hydroxyphenylglycine⁴ | Position 4 |
| Glycosylation III | Mannosyltransferase | Pseudoaglycone, GDP-Mannose | Attachment of α-D-mannose to 3,5-Dihydroxyphenylglycine⁷ | Position 7 |
| Acylation | Acyltransferase (ORF11*) | Glucosamine at Hpg⁴, Acyl-CoA donors | Attachment of diverse acyl chains (C9-C11, linear/branched) to the GlcNAc amino group at Hpg⁴ | Position 4 (Sugar moiety) |
The defining structural feature of the Teichomycin A2 complex, differentiating it from vancomycin and underpinning its classification as a lipoglycopeptide, is the presence of a fatty acyl chain linked via an amide bond to the nitrogen atom of the glucosamine sugar attached to Hpg⁴. Teichomycin A2-5 (CAS 91032-38-1) is specifically characterized by an N-acyl-β-D-glucosaminyl moiety bearing an iso-undecanoyl (10-methyl-decanoyl, iso-C11:0) chain [5] [6]. This structural variation generates significant heterogeneity within the pharmacologically active "teicoplanin A2" principle:
Table 3: Structural Characteristics and Properties of Teichomycin A2 Congeners
| Congener | Fatty Acyl Chain | Chain Type | Empirical Formula | Molecular Weight (g/mol) | Albumin Binding (Ka x 10⁴ mol⁻¹) | Key Functional Impact |
|---|---|---|---|---|---|---|
| A2-1 | Decenoyl (C10:1) | Linear, unsaturated | C₈₇H₉₅Cl₂N₉O₃₃ | ~1877.6 | 2.47 | Enhanced by linoleate precursors; Linear unsaturated chain |
| A2-2 | iso-Decanoyl (iso-C10:0) | Branched, saturated | C₈₇H₉₇Cl₂N₉O₃₃ | ~1879.7 | 2.86 | Enhanced by L-valine; Membrane interaction |
| A2-3 | Decanoyl (C10:0) | Linear, saturated | C₈₇H₉₇Cl₂N₉O₃₃ | ~1879.7 | 2.95 | Enhanced by oleate precursors; Linear saturated chain |
| A2-4 | anteiso-Undecanoyl (anteiso-C11:0) | Branched, saturated | C₈₉H₁₀₁Cl₂N₉O₃₃ | ~1893.7 | ~2.95* | Enhanced by L-isoleucine; Membrane anchoring |
| A2-5 | iso-Undecanoyl (iso-C11:0) | Branched, saturated | C₈₉H₉₉Cl₂N₉O₃₃ | ~1893.7 | 3.87 | Enhanced by L-leucine; Highest albumin binding; Strong hydrophobic interaction potential |
*Note: While a specific Ka for A2-4 was not explicitly listed in the provided sources, its structural similarity to A2-2 and A2-3 suggests a comparable binding constant within the range observed for those congeners. A2-5 consistently shows the highest affinity. Molecular weights are representative; slight variations exist depending on the specific chlorine isotopes considered.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8